molecular formula C8H8F3NO B6255586 [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 451459-23-7

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

Cat. No.: B6255586
CAS No.: 451459-23-7
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Chemistry

In chemistry, [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties can enhance the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the trifluoromethyl group and the hydroxyl group in [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

451459-23-7

Molecular Formula

C8H8F3NO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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